molecular formula C19H24N2O7 B11073873 Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate

Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate

Cat. No.: B11073873
M. Wt: 392.4 g/mol
InChI Key: QBYMUWGUEYLYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[45]deca-3,7-dien-2-yl]methylidene}propanedioate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.

    Introduction of Functional Groups: The acetyloxy and methyl groups are introduced through selective functionalization reactions, often using reagents like acetic anhydride and methyl iodide.

    Esterification: The final step involves esterification with diethyl malonate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by others using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Drug Development: Due to its unique structure, the compound is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry:

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester with similar ester functional groups but lacking the spirocyclic structure.

    Spirocyclic ketones: Compounds with similar spirocyclic cores but different functional groups.

Uniqueness: Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate is unique due to its combination of a spirocyclic structure with multiple functional groups, which imparts distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H24N2O7

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl 2-[(1-acetyloxy-8-methyl-4-oxo-2,3-diazaspiro[4.5]deca-1,7-dien-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H24N2O7/c1-5-26-15(23)14(16(24)27-6-2)11-21-18(25)19(9-7-12(3)8-10-19)17(20-21)28-13(4)22/h7,11H,5-6,8-10H2,1-4H3

InChI Key

QBYMUWGUEYLYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN1C(=O)C2(CCC(=CC2)C)C(=N1)OC(=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.